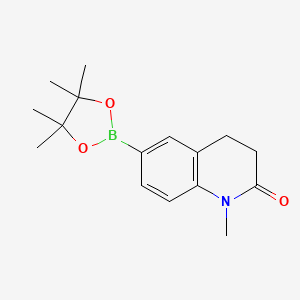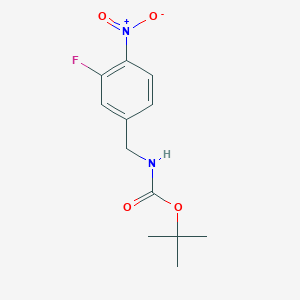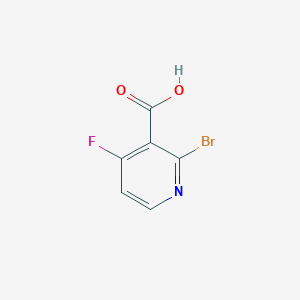
2-Bromo-4-fluoronicotinic acid
Vue d'ensemble
Description
“2-Bromo-4-fluoronicotinic acid” is a chemical compound that falls under the category of Pyridines . Its IUPAC name is “2-Bromo-4-fluoropyridine-3-carboxylic acid” and it has a molecular weight of 220 and a molecular formula of C6H3BrFNO2 . The compound is solid in its physical state .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-fluoronicotinic acid” can be represented by the canonical SMILES string: C1=CN=C(C(=C1F)C(=O)O)Br . It has a complexity of 167, a covalently-bonded unit count of 1, and no defined atom stereocenter count . The exact mass of the compound is 218.93312 .
Physical And Chemical Properties Analysis
“2-Bromo-4-fluoronicotinic acid” is a solid compound with a topological polar surface area of 50.2 Ų . It has an exact mass of 218.93312 and a heavy atom count of 11 .
Applications De Recherche Scientifique
Medicinal Chemistry
2-Bromo-4-fluoronicotinic acid: is a valuable compound in medicinal chemistry due to its potential role in the synthesis of boronic acid derivatives. These derivatives are crucial in the development of drugs with anticancer, antibacterial, and antiviral properties . The boronic acid moiety is particularly significant in the creation of proteasome inhibitors like bortezomib, which are used in the treatment of multiple myeloma and mantle cell lymphoma.
Polymer Science
In polymer science, 2-Bromo-4-fluoronicotinic acid can be utilized to create pH-sensitive polymers. These polymers have applications in drug delivery systems that respond to the pH changes in different environments within the body . The compound’s reactivity with diols also makes it suitable for the development of smart materials that can adapt to environmental stimuli.
Optoelectronics
The compound’s derivatives are explored in optoelectronics for the design of covalent organic frameworks (COFs). These frameworks are used in the construction of materials for electronic applications such as sensors, photocatalysts, and light-emitting diodes . The ability to integrate various functional groups makes 2-Bromo-4-fluoronicotinic acid a versatile precursor for materials with desired optoelectronic properties.
Catalysis
2-Bromo-4-fluoronicotinic acid: plays a role in catalysis, particularly in the formation of boronic acid catalysts. These catalysts are used for the activation of hydroxy functional groups, facilitating reactions such as amide formation, cycloadditions, and conjugate additions . The compound’s versatility in forming covalent bonds with diols is exploited to catalyze a variety of organic transformations.
Materials Science
In materials science, 2-Bromo-4-fluoronicotinic acid is instrumental in the creation of boronic acid-functionalized materials. These materials are used in sensing applications, particularly for the detection of diols and Lewis bases such as fluoride or cyanide anions . The compound’s reactivity with diols is also beneficial for the development of materials for separation technologies and the controlled release of insulin.
Biology
In biological applications, 2-Bromo-4-fluoronicotinic acid is used for the separation and immobilization of glycoproteins. Its boronic acid-based approach is crucial for sensing applications within biological systems, including the detection of glycoproteins and interference in signaling pathways . The compound’s ability to form cyclic esters with cis-diols in oligosaccharide chains makes it a valuable tool in chemical biology.
Imaging
Lastly, 2-Bromo-4-fluoronicotinic acid derivatives are being investigated for their use in imaging applications. They are particularly useful in the development of fluorescent probes for bioimaging, which includes visualization and diagnosis in medical applications . The compound’s derivatives can be modified to create probes that offer real-time imaging and less damage to biological samples compared to traditional imaging technologies.
Propriétés
IUPAC Name |
2-bromo-4-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXAOLDIWMIJSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1529835.png)
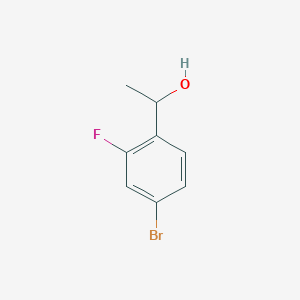
![2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine](/img/structure/B1529838.png)
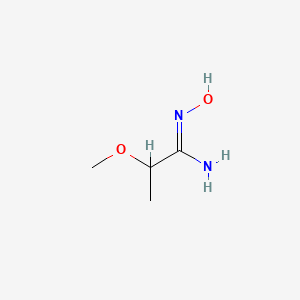
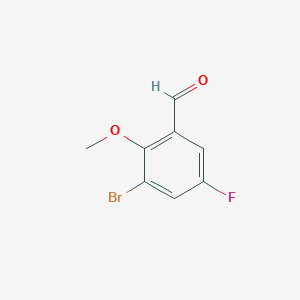
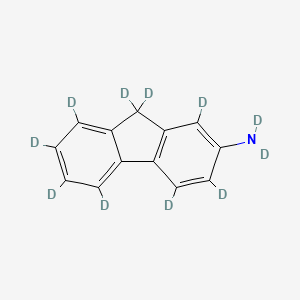

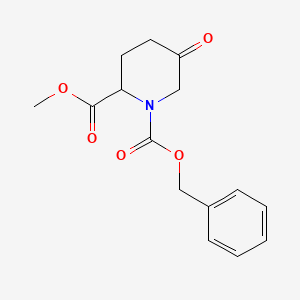
![2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane](/img/structure/B1529849.png)
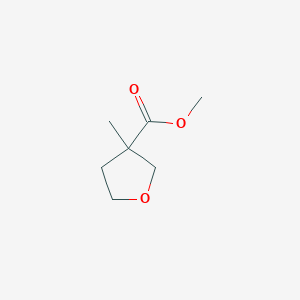
![Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1529854.png)
![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1529855.png)
